Ethyl 6-hydroxy-4-methylhexanoate
CAS No.:
Cat. No.: VC18090389
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O3 |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | ethyl 6-hydroxy-4-methylhexanoate |
| Standard InChI | InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | RXTHTZIPYPWQRA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC(C)CCO |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 6-hydroxy-4-methylhexanoate |
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| CAS Number | Not explicitly cited |
| Structure | Contains an ester functional group (-COO-) and a hydroxyl (-OH) group |
Ethyl 6-hydroxy-4-methylhexanoate is a derivative of hexanoic acid, where the hydroxyl group and esterification with ethanol result in its unique chemical structure.
Laboratory Synthesis
Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through a standard esterification reaction:
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Reacting 6-hydroxy-4-methylhexanoic acid with ethanol.
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Using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
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Heating the reaction mixture to remove water and drive the reaction towards completion.
Reaction Equation:
Industrial Production
In industrial settings:
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Continuous esterification processes are employed.
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Catalysts such as sulfuric acid or zeolites are used to enhance yield.
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Post-reaction purification is achieved via distillation or solvent extraction.
Flavor and Fragrance Industry
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Esters like ethyl 6-hydroxy-4-methylhexanoate are commonly used for their fruity aromas.
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Potential applications include perfumes, flavor additives in food, and aromatic products.
Organic Synthesis
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Acts as an intermediate in the synthesis of more complex organic molecules.
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The hydroxyl group provides additional reactivity for further chemical modifications.
Biochemical Research
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Esters are often studied for their hydrolysis behavior in enzymatic reactions.
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Hydrolysis of ethyl 6-hydroxy-4-methylhexanoate yields ethanol and the corresponding carboxylic acid, which may participate in metabolic pathways.
Hydrolysis Mechanism
The compound undergoes hydrolysis under acidic or basic conditions:
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In acidic hydrolysis, water attacks the carbonyl carbon of the ester group, breaking it into ethanol and the parent acid.
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In basic hydrolysis (saponification), hydroxide ions facilitate the cleavage of the ester bond.
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